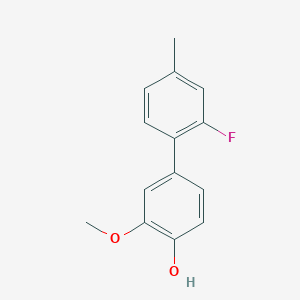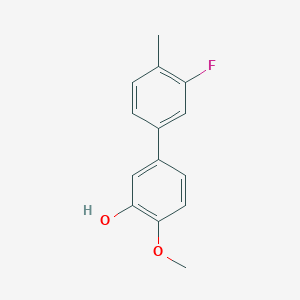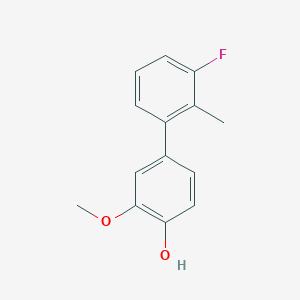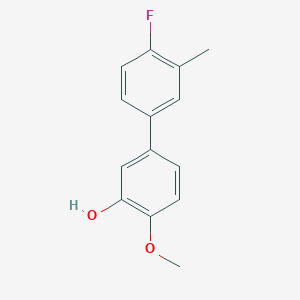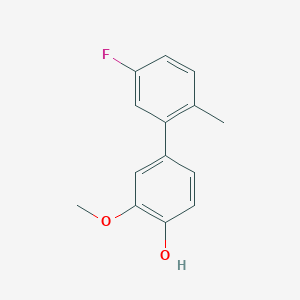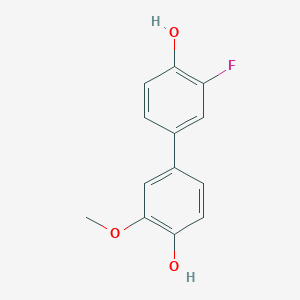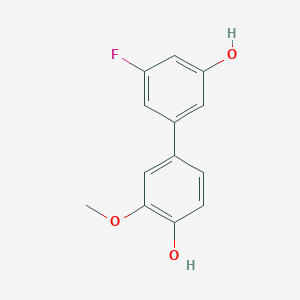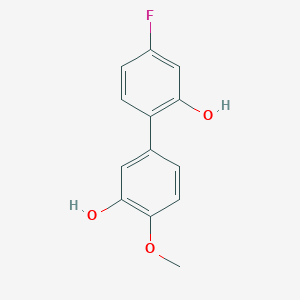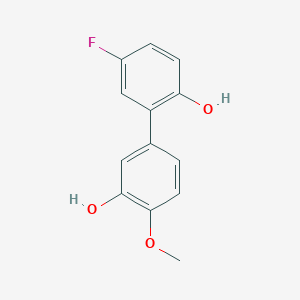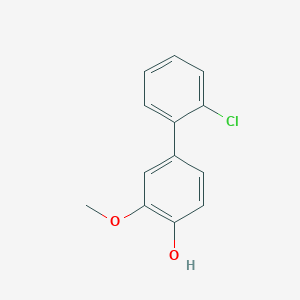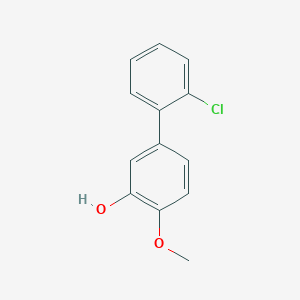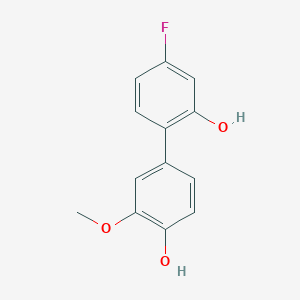
5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% (5F2MP) is a synthetic organic compound that has been widely studied for its potential applications in various fields, including scientific research, drug synthesis, and biochemistry. 5F2MP is a phenol derivative with a molecular formula of C9H9O2S and a molecular weight of 189.24 g/mol. It is a colorless, crystalline solid with a melting point of 88-90°C and a boiling point of 179-181°C. 5F2MP has a number of unique properties, such as a high solubility in both organic and aqueous solvents, and a low toxicity profile.
Wirkmechanismus
The exact mechanism of action of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the phenol group of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is involved in the formation of hydrogen bonds with other molecules, which helps to stabilize the molecule and increase its solubility in both organic and aqueous solvents. In addition, the thiophene group of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is believed to be involved in the formation of hydrogen bonds and van der Waals interactions with other molecules, which helps to increase its solubility in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been demonstrated to have a low toxicity profile, making it a safe compound for use in scientific research. In addition, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been shown to have a number of beneficial effects, including the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, and the inhibition of the growth of certain fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is highly soluble in both organic and aqueous solvents. In addition, it is a relatively stable compound, and it has a low toxicity profile. The main limitation of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict its effects on biological systems.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%. These include further research into the exact mechanism of action of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%, as well as studies into its potential applications in drug synthesis and biochemistry. In addition, further research into the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% could lead to the development of new drugs and therapies. Finally, further research into the potential toxicity of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% could help to ensure its safe use in scientific research and drug synthesis.
Synthesemethoden
5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Ullmann reaction. In the Williamson ether synthesis, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting 5-formylthiophene and 2-methoxyphenol in the presence of a base. In the Wittig reaction, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting a phosphonium salt with 2-methoxyphenol in the presence of a base. In the Ullmann reaction, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting a copper salt with 5-formylthiophene and 2-methoxyphenol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been widely studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used as a reagent for the synthesis of a variety of molecules, including peptides, nucleotides, and carbohydrates. In addition, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been used as a catalyst for organic reactions, such as the Diels-Alder reaction and the Wittig reaction.
Eigenschaften
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-4-2-8(6-10(11)14)12-5-3-9(7-13)16-12/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHULBYQJZLNUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(S2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685511 |
Source


|
| Record name | 5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-66-7 |
Source


|
| Record name | 5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


